Cliotide T12 is isolated from Clitoria ternatea, commonly known as butterfly pea. This plant has been traditionally used in various cultures for its health benefits, including anti-inflammatory and antioxidant properties. The extraction process typically involves heat extraction methods that yield bioactive fractions containing these heat-stable peptides .
Cyclotides, including cliotide T12, are classified based on their structural characteristics and biological functions. They fall under the category of plant defense peptides and are recognized for their antimicrobial and cytotoxic activities against various pathogens and cancer cell lines . The classification can also be subdivided into different families based on loop composition and structural topology, such as the Bracelet, Mobius, and Trypsin inhibitor subfamilies .
The synthesis of cliotide T12 can occur through both biological and chemical pathways. In plants, cyclotides are synthesized from precursor proteins that undergo post-translational modifications. This process involves the cleavage of the precursor to release the cyclotide, followed by cyclization facilitated by enzymes such as asparaginyl endopeptidase (AEP). The AEP catalyzes the formation of disulfide bonds that stabilize the cyclic structure .
Technical Details:
The molecular structure of cliotide T12 features a cyclic backbone formed by a series of amino acids linked by disulfide bonds. This structure imparts significant stability compared to linear peptides. Cyclotides typically contain three conserved disulfide bonds that create a knotted topology essential for their biological activity.
Nuclear magnetic resonance (NMR) spectroscopy is often employed to elucidate the three-dimensional structure of cliotide T12. The highly constrained nature of cyclotides allows them to maintain an ordered conformation even in solution, making NMR an effective tool for structural analysis .
Cliotide T12 exhibits various chemical reactivity patterns typical of cyclotides. These include:
Technical Details: Techniques such as matrix-assisted laser desorption ionization-time-of-flight mass spectrometry (MALDI-TOF-MS) are utilized to analyze these reactions and confirm structural integrity post-synthesis .
The mechanism by which cliotide T12 exerts its biological effects involves interaction with cellular membranes, leading to disruption or modulation of cellular functions. Cyclotides have been shown to possess antimicrobial properties by permeabilizing bacterial membranes.
Studies indicate that cliotide T12 can induce hemolysis in red blood cells at certain concentrations, which is indicative of its membrane-active properties. The concentration required to achieve 50% hemolysis (HD50) provides insight into its potency as an antimicrobial agent .
Relevant data indicates that cliotide T12 maintains its structural integrity across a range of temperatures and pH levels, making it suitable for various applications in biotechnology and medicine .
Cliotide T12 has significant potential in scientific research and applications:
Clitoria ternatea (butterfly pea), a member of the Fabaceae family, represents a phylogenetically anomalous source of cyclotides. Historically, cyclotides were documented predominantly in the Rubiaceae, Violaceae, and Cucurbitaceae families, with their discovery in Fabaceae challenging established evolutionary paradigms [1] [3]. This divergence is attributed to chimeric genetic precursors that fuse ancestral cyclotide domains with Fabaceae-specific albumin-1 (A1b) sequences. Genomic analyses indicate that cliotides, including T12, likely originated through horizontal gene transfer or convergent evolution, enabling C. ternatea to biosynthesize cyclotides across all tissues (flowers, seeds, roots, and nodules) [1] [3]. The table below summarizes cyclotide distribution across plant families:
Table 1: Phylogenetic Distribution of Cyclotides
Plant Family | Representative Species | Tissue Localization | Evolutionary Feature |
---|---|---|---|
Fabaceae | Clitoria ternatea | Flowers, seeds, roots, nodules | Chimeric A1b-cyclotide precursors |
Violaceae | Viola odorata | Leaves, flowers | Typical cyclotide precursors |
Rubiaceae | Oldenlandia affinis | Leaves | Linear cyclotide precursors |
Cucurbitaceae | Momordica cochinchinensis | Seeds | Linear cyclotide precursors |
Cliotide T12 was isolated from C. ternatea using a targeted thermostability protocol designed to enrich cysteine-rich peptides (CRPs). Whole-plant extracts were subjected to boiling aqueous extraction (100°C, 1 hr), followed by centrifugation and C18 flash chromatography. The CRP-enriched fraction was eluted with 80% ethanol and further purified via reversed-phase HPLC [1]. Cliotide T12 was identified in the bioactive fraction through MALDI-TOF/TOF mass spectrometry, exhibiting a molecular mass of ~3.2 kDa—consistent with cyclotide dimensions [1] [3]. Its abundance varied across tissues, with the highest yield observed in flowers (80 mg/kg fresh weight) [1]. The table below details its isolation profile:
Table 2: Isolation Parameters for Cliotide T12
Parameter | Condition/Value | Biological Significance |
---|---|---|
Extraction Solvent | Boiling water (100°C, 1 hr) | Selects for thermostable CRPs |
Chromatography | C18 RP-HPLC | Hydrophobicity-based separation |
Molecular Mass | 3,128 ± 2 Da | Matches cyclotide mass range |
Tissue Yield (Flowers) | 80 mg/kg | Indicates ecological role |
The primary sequence of Cliotide T12 (determined via tandem mass spectrometry and enzymatic digestion) reveals a 30-amino-acid backbone with six conserved cysteine residues. It shares a cystine knot (CCK) motif with classical cyclotides like kalata B1 (Violaceae) and MCoTI-II (Cucurbitaceae) but exhibits Fabaceae-specific substitutions [1] [3]. Key divergences include:
Table 3: Sequence Homology of Cliotide T12 vs. Legacy Cyclotides
Feature | Cliotide T12 | Kalata B1 (Violaceae) | MCoTI-II (Cucurbitaceae) |
---|---|---|---|
Backbone Length | 30 residues | 29 residues | 34 residues |
N-Terminal Residue | Glycine (Gly¹) | Glutamate (Glu¹) | Serine (Ser¹) |
C-Terminal Residue | Asparagine (Asn³⁰) | Valine (Val²⁹) | Asparagine (Asn³⁴) |
Conserved Cysteines | 6 (Cys³, Cys⁷, Cys¹⁴, Cys²⁰, Cys²⁴, Cys²⁸) | 6 | 6 |
Key Loop 5 Residue | Serine (Ser²⁶) | Threonine (Thr²⁵) | Proline (Pro³⁰) |
The cyclotide-defining cystine knot topology of Cliotide T12 was validated using partial reduction-alkylation assays and mass spectrometry. The peptide underwent controlled reduction with Tris(2-carboxyethyl)phosphine (TCEP), followed by alkylation using N-ethylmaleimide (NEM) [1]. This revealed three interlocked disulfide bonds with connectivity Cysᴵ–Cysᴵⱽ, Cysᴵᴵ–Cysⱽ, and Cysᴵᴵᴵ–Cysⱽᴵ (where Cysᴵ = Cys³, Cysᴵᴵ = Cys⁷, Cysᴵᴵᴵ = Cys¹⁴, Cysᴵⱽ = Cys²⁰, Cysⱽ = Cys²⁴, Cysⱽᴵ = Cys²⁸). This configuration forms a cyclic cystine knot (CCK) that confers exceptional stability against thermal/chemical denaturation and protease degradation [1] [3]. The knotting pattern distinguishes cliotides from linear Fabaceae CRPs (e.g., A1b/leginsulins), which lack backbone cyclization and possess a simpler disulfide array [1] [4].
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